(Quinolin-7-yl)methanamine hydrochloride
Overview
Description
(Quinolin-7-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(Quinolin-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Quinoline and its derivatives have been found to possess a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . Therefore, the future directions for “(Quinolin-7-yl)methanamine hydrochloride” could potentially involve further exploration of its biological and pharmacological activities.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that methenamine, a compound with a similar structure, is hydrolyzed to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .
Biochemical Pathways
Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the storage recommendation for the compound is in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Quinolin-7-yl)methanamine hydrochloride typically involves the hydrogenation of 7-(azidomethyl)quinoline in the presence of a catalyst such as Raney nickel in methanol . The reaction is carried out under atmospheric pressure until completion, after which the catalyst is filtered off and the filtrate is concentrated to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Quinolin-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinolone: A class of compounds derived from quinoline, commonly used as antibiotics.
7-Chloroquinoline: A derivative with notable antimalarial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
quinolin-7-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGTURBXHDJFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CN)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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